molecular formula C8H18NO3P B14295816 Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate CAS No. 113086-37-6

Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate

Cat. No.: B14295816
CAS No.: 113086-37-6
M. Wt: 207.21 g/mol
InChI Key: TXAGAGHLSOYNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a nitrogen atom through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate can be synthesized through the condensation of diethyl phosphite with an imine derived from acetone and formaldehyde. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, which facilitates the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The imine moiety can be reduced to form the corresponding amine.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Aminophosphonate derivatives.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving amino acid metabolism.

    Medicine: Explored for its potential use in drug design, particularly as a scaffold for developing new pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl {[(propan-2-ylidene)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that process phosphate-containing substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A precursor in the synthesis of diethyl {[(propan-2-ylidene)amino]methyl}phosphonate.

    Aminophosphonates: Compounds with similar structures and biological activities.

    Phosphonic acids: Oxidized derivatives with different chemical properties.

Uniqueness

This compound is unique due to its specific structure, which combines a phosphonate group with an imine moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

113086-37-6

Molecular Formula

C8H18NO3P

Molecular Weight

207.21 g/mol

IUPAC Name

N-(diethoxyphosphorylmethyl)propan-2-imine

InChI

InChI=1S/C8H18NO3P/c1-5-11-13(10,12-6-2)7-9-8(3)4/h5-7H2,1-4H3

InChI Key

TXAGAGHLSOYNLS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN=C(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.